molecular formula C8H10F3NO3 B3146301 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid CAS No. 596129-25-8

1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid

Cat. No.: B3146301
CAS No.: 596129-25-8
M. Wt: 225.16 g/mol
InChI Key: SVXWNJBAQWRECG-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid is a fluorinated organic compound with the molecular formula C8H10F3NO3. This compound is characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic Acid is known to be a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . It also plays a role in the synthesis of photoactive a-mannosides and mannosyl peptides . The nature of these interactions involves the compound binding to specific sites on the enzymes or proteins, thereby influencing their function.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of photoreactive probes. These probes can bind to specific sites on GABA receptor antagonists, thereby influencing their function . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the synthesis of photoreactive probes that can bind to noncompetitive GABA receptor antagonists . This binding can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in the synthesis of photoreactive probes, indicating its role in certain metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid can be synthesized through a multi-step process involving the reaction of piperidine with trifluoroacetic anhydride. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic Acid is unique due to the specific positioning of the trifluoroacetyl and carboxylic acid groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWNJBAQWRECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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